1,5-Anhydro-D-fructose

描述

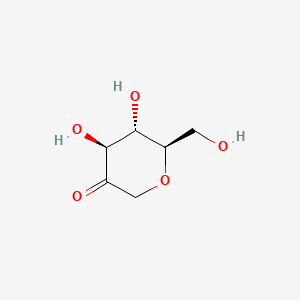

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h4-7,9-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLOLUFOLJIQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(C(O1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-1,5-Anhydrofructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75414-43-6 | |

| Record name | D-1,5-Anhydrofructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 - 112 °C | |

| Record name | D-1,5-Anhydrofructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemoenzymatic Production of 1,5 Anhydro D Fructose and Analogues

Chemical Synthesis Approaches to 1,5-Anhydro-D-fructose

While enzymatic methods are often favored for their efficiency, chemical synthesis provides a powerful alternative for accessing this compound and its derivatives. These approaches offer the flexibility to introduce a wide array of functional groups and stereochemical configurations.

Derivatization Strategies for Functionalized this compound Structures

The reactivity of this compound allows for a multitude of derivatization strategies to produce functionalized analogues. nih.gov Chemical modifications can lead to the synthesis of compounds such as 1-deoxymannonojirimycin and Clavulazine. nih.gov The hydroxyl groups can be selectively protected through acylation, and the ketone can be converted to oximes and amines via reaction with hydroxylamine (B1172632) derivatives followed by reduction. researchgate.net Furthermore, the synthesis of 6-O-acylated derivatives with long fatty acid residues has been accomplished using commercially available enzymes, yielding compounds with potential emulsifying properties. researchgate.net These strategies have also enabled the preparation of 1,5-AnFru disaccharides and glycosyl 1-->4 1,5-anhydro-D-tagatose. nih.gov

Enzymatic and Biocatalytic Production of this compound

The enzymatic production of this compound is a highly efficient and well-characterized method, particularly for large-scale synthesis. This approach leverages the specificity of enzymes to achieve high yields and purity under mild reaction conditions.

α-1,4-Glucan Lyase-Mediated Bioconversion from Polysaccharides

The primary enzyme responsible for the biological production of this compound is α-1,4-glucan lyase (EC 4.2.2.13). nih.govthieme-connect.com This enzyme catalyzes the degradation of α-1,4-glucans, such as starch and glycogen (B147801), by cleaving the glycosidic bonds from the non-reducing end to release 1,5-AF. nih.govnih.gov α-1,4-Glucan lyase has been identified and characterized from various sources, including red algae and fungi. nih.gov The enzyme exhibits high specificity for the α-1,4-D-glucosidic bond and acts successively on linear α-1,4-glucans. nih.gov Interestingly, while most enzymes in the glycoside hydrolase family 31 are hydrolases, α-1,4-glucan lyase is a lyase, sharing about 25% sequence similarity with α-glucosidases. nih.govtandfonline.com

| Substrate | Enzyme Source | Product | Reference |

| Starch, Glycogen | Red algae, Fungi | This compound | nih.gov |

| Maltose, Maltosaccharides | Gracilariopsis lemaneiformis | This compound | nih.gov |

| Maltooligosaccharides | Aspergillus niger α-glucosidase | This compound (small amount) | tandfonline.com |

Recombinant Enzyme Expression and Bioreactor Optimization for Large-Scale Synthesis

The cloning of genes encoding for enzymes in the anhydrofructose pathway has paved the way for the large-scale production of 1,5-AF and its derivatives in cell-free reactors. thieme-connect.comthieme-connect.com The use of recombinant α-1,4-glucan lyase has significantly improved the efficiency of the biocatalytic process, making 1,5-AF more accessible from renewable resources like starch. researchgate.net Bioreactor optimization is crucial for maximizing yield and productivity. For example, in the production of dextransucrase, an enzyme that can be used to synthesize this compound, factors such as agitation speed and aeration rate are critical. In one study, maximum dextransucrase production was achieved at an agitation of 450 rpm and an aeration of 0.5 vvm. nobleresearch.org Similarly, in a bioreactor setup for the conversion of 1,5-AF using Sinorhizobium morelense, the culture was grown with aeration and agitation to facilitate the bioconversion. researchgate.net

| Parameter | Optimal Condition | Organism/Enzyme System | Reference |

| Agitation Speed | 450 rpm | Acetobacter tropicalis (for dextransucrase production) | nobleresearch.org |

| Aeration Rate | 0.5 vvm | Acetobacter tropicalis (for dextransucrase production) | nobleresearch.org |

| Aeration | 4-liter air/min | Sinorhizobium morelense (for 1,5-AF conversion) | researchgate.net |

| Agitation | 500 rpm | Sinorhizobium morelense (for 1,5-AF conversion) | researchgate.net |

Chemoenzymatic Routes for Novel this compound Derivatives

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create novel derivatives of this compound. This approach utilizes enzymes for specific transformations on chemically modified substrates or vice versa. For example, enzymes like dehydratases, isomerases, and reductases can convert 1,5-AF into enolones like Ascopyrone P and various sugar alcohols. nih.gov These chemoenzymatic routes offer a versatile platform for producing a wide range of 1,5-AF derivatives with diverse functionalities and potential biological activities. nih.govthieme-connect.com

Metabolic Pathways and Biochemical Transformations of 1,5 Anhydro D Fructose in Biological Systems

Biosynthesis of 1,5-Anhydro-D-fructose

The primary route for the biosynthesis of 1,5-AF involves the enzymatic degradation of α-1,4-glucans. nih.goviiarjournals.org This process is a key step in an alternative pathway for glycogen (B147801) and starch catabolism. thieme-connect.comspandidos-publications.com

The key enzyme responsible for the biosynthesis of 1,5-AF is α-1,4-glucan lyase (EC 4.2.2.13). thieme-connect.commdpi.com This enzyme catalyzes the degradation of α-1,4-glucans, such as starch and glycogen, by cleaving α-1,4-D-glucosidic bonds and releasing 1,5-AF from the non-reducing end of the polysaccharide chain. thieme-connect.comnih.gov The reaction proceeds via an elimination mechanism, which distinguishes it from the hydrolytic action of α-glucosidases. tandfonline.com

α-1,4-glucan lyase has been identified and characterized in various organisms, including fungi, red algae, and bacteria. thieme-connect.comspandidos-publications.com For instance, the enzyme purified from the red alga Gracilariopsis lemaneiformis is a single polypeptide with a high specificity for the α-1,4-D-glucosidic bond. nih.gov While α-1,4-glucan lyase is the primary enzyme for 1,5-AF production, some studies have shown that other enzymes, like α-glucosidases from the GH31 family, can also produce small amounts of 1,5-AF from maltooligosaccharides through an elimination reaction. tandfonline.com

Table 1: Selected Organisms with Identified α-1,4-glucan lyase or this compound Presence

| Organism | Presence of α-1,4-glucan lyase | Presence of this compound |

|---|---|---|

| Fungi (e.g., Morchella costata, Morchella vulgaris) | Yes | Yes |

| Red Algae (e.g., Gracilariopsis lemaneiformis) | Yes | Yes |

| Bacteria (e.g., Escherichia coli) | Yes | Yes |

| Mammalian Tissues (e.g., rat liver) | Yes | Yes |

This table is based on information from multiple sources. thieme-connect.comspandidos-publications.com

The direct precursors for the biosynthesis of 1,5-AF are α-1,4-glucans, which are major energy storage molecules in cells. thieme-connect.com These include:

Starch: The primary storage polysaccharide in plants. thieme-connect.commdpi.com

Glycogen: The main form of glucose storage in animals and fungi. thieme-connect.commdpi.com

Maltosaccharides: Short-chain polymers of glucose. thieme-connect.comnih.gov

Identification and Characterization of Biosynthetic Enzymes (e.g., α-1,4-glucan lyase)

Catabolism and Downstream Metabolic Fates of this compound

Once formed, 1,5-AF can be metabolized through several downstream pathways, leading to the formation of various biologically active compounds. thieme-connect.commonarchinitiative.org

A major metabolic fate of 1,5-AF in many organisms, including humans, is its rapid reduction to 1,5-anhydro-D-glucitol (1,5-AG). mdpi.commdpi.comiiarjournals.org This conversion is catalyzed by NADPH-dependent reductases. mdpi.comuniprot.org In humans and other mammals, the enzyme responsible is this compound reductase (EC 1.1.1.263), which belongs to the aldo-keto reductase family. uniprot.orgwikipedia.orguniprot.org This enzyme stereoselectively reduces 1,5-AF to 1,5-AG. wikipedia.org Studies in pigs and humans have shown that orally administered 1,5-AF is rapidly metabolized to 1,5-AG. nih.goviiarjournals.org

In some microorganisms, such as certain species of Rhizobium, a different reductase exists. This enzyme, this compound reductase (1,5-anhydro-D-mannitol-forming) (EC 1.1.1.292), reduces 1,5-AF to its C-2 epimer, 1,5-anhydro-D-mannitol (AM). genome.jpcreative-enzymes.com

Table 2: Enzymes Involved in the Reduction of this compound

| Enzyme | EC Number | Product | Organism(s) |

|---|---|---|---|

| This compound reductase | 1.1.1.263 | 1,5-Anhydro-D-glucitol (1,5-AG) | Mammals, E. coli |

| This compound reductase (1,5-anhydro-D-mannitol-forming) | 1.1.1.292 | 1,5-Anhydro-D-mannitol (AM) | Sinorhizobium morelense, other Rhizobiaceae |

This table is compiled from information found in multiple sources. nih.govwikipedia.orggenome.jp

In certain fungi and red algae, 1,5-AF serves as a precursor for the synthesis of a variety of secondary metabolites through the anhydrofructose pathway. thieme-connect.comasm.org This pathway involves a series of enzymatic conversions. For example, 1,5-AF can be converted to the intermediate ascopyrone M. spandidos-publications.comacs.org This reaction is catalyzed by this compound dehydratase. microbialtec.com

From ascopyrone M, the pathway can diverge to form other compounds. In some fungi, such as those of the genus Morchella, ascopyrone M is further converted to the antimicrobial compound microthecin (B1251313). spandidos-publications.comenvipath.org This transformation is catalyzed by the bifunctional enzyme aldos-2-ulose dehydratase. envipath.orgethz.ch Ascopyrone M can also exist in tautomeric equilibrium with ascopyrone P and ascopyrone T. acs.orgenvipath.org

Some microorganisms are capable of utilizing 1,5-AF as a sole source of carbon for growth. nih.govasm.org For example, the bacterium Sinorhizobium morelense was isolated based on its ability to grow on 1,5-AF. nih.govasm.org This bacterium metabolizes 1,5-AF through a novel pathway that begins with its reduction to 1,5-anhydro-D-mannitol (AM). nih.govresearchgate.net The AM is then further converted to D-mannose through a C-1 oxygenation reaction, allowing it to enter central metabolism. nih.govasm.org This metabolic capability appears to be a common feature among bacteria of the family Rhizobiaceae. nih.gov

Conversion to Other Anhydrofructose Pathway Metabolites (e.g., ascopyrones, microthecin)

Intermediacy of this compound in Carbohydrate Metabolism and Cross-Pathway Interactions

This compound (1,5-AF) serves as a pivotal intermediate in an alternative route for carbohydrate metabolism known as the anhydrofructose pathway. researchgate.netnih.gov This pathway represents a deviation from the classical glycolytic and phosphorolytic degradation of glycogen and starch. nih.gov The formation and subsequent transformation of 1,5-AF have been identified across a wide range of biological systems, including mammals, bacteria, fungi, and algae, underscoring its broad biological relevance. mdpi.comnih.govresearchgate.net

The primary entry point into this pathway is the enzymatic action of α-1,4-glucan lyase (EC 4.2.2.13) on α-1,4-glucans like glycogen and starch. mdpi.comthieme-connect.com This enzyme catalyzes an elimination reaction at the non-reducing end of the glucan chain, directly yielding 1,5-AF. researchgate.netnih.gov In mammals, including humans, 1,5-AF is produced from glycogen stores, particularly in the liver. researchgate.netmdpi.commdpi.com Once formed, 1,5-AF is subject to several metabolic fates, positioning it as a key node connecting carbohydrate stores to various downstream biomolecules.

In mammalian and plant tissues, the predominant transformation of 1,5-AF is its rapid reduction to 1,5-anhydro-D-glucitol (1,5-AG). nih.govmdpi.com This reaction is catalyzed by a specific NADPH-dependent this compound reductase (EC 1.1.1.263). mdpi.comnih.govwikipedia.org The resulting polyol, 1,5-AG, is a stable metabolite found in blood and is utilized clinically as a marker for short-term glycemic control. mdpi.comiiarjournals.org The conversion is highly efficient; studies in both swine and humans have shown that orally administered 1,5-AF is quickly metabolized to 1,5-AG and subsequently excreted, with 1,5-AF itself being undetectable in the blood after oral ingestion. nih.gov

While reduction to 1,5-AG is the main route in mammals, alternative metabolic pathways for 1,5-AF exist, particularly in microorganisms. In various fungi, such as Phanerochaete chrysosporium, and morels, 1,5-AF is a precursor for a series of secondary metabolites. nih.govethz.ch A key enzyme in this process is the bifunctional aldos-2-ulose dehydratase, which first converts 1,5-AF into an intermediate, ascopyrone M, and then isomerizes it to form the antimicrobial compound microthecin. nih.govenvipath.org In other fungi and bacteria, 1,5-AF can be transformed into a variety of compounds, including ascopyrone P and 5-epipentenomycin. thieme-connect.comethz.ch A novel catabolic pathway was identified in the bacterium Sinorhizobium morelense, where a unique NADPH-dependent reductase stereoselectively reduces 1,5-AF to 1,5-anhydro-D-mannitol, which is then further metabolized. nih.gov

Table 1: Key Enzymatic Transformations of this compound

| Transformation Product | Key Enzyme(s) | Enzyme Class | Biological System | Reference |

|---|---|---|---|---|

| 1,5-Anhydro-D-glucitol (1,5-AG) | This compound reductase | Oxidoreductase (EC 1.1.1.263) | Mammals, Plants, Escherichia coli | mdpi.comnih.govmdpi.com |

| 1,5-Anhydro-D-mannitol (AM) | This compound reductase (AFR) | Oxidoreductase | Sinorhizobium morelense | nih.gov |

| Microthecin (via Ascopyrone M) | Aldos-2-ulose dehydratase | Lyase / Isomerase (EC 4.2.1.110) | Fungi (e.g., Phanerochaete chrysosporium) | nih.govenvipath.org |

| Ascopyrone P | This compound dehydratase | Lyase | Fungi | thieme-connect.com |

1,5-AF also participates in significant cross-pathway interactions. One such interaction is its non-enzymatic reaction with proteins to form this compound-derived advanced glycation end-products (AF-AGEs). researchgate.net This process involves the reaction of 1,5-AF with free amino groups of proteins, forming Schiff base adducts that can rearrange into more stable, irreversible AGEs. researchgate.net The formation of AF-AGEs represents a point of intersection between the anhydrofructose pathway and the broader pathways of protein modification and cellular damage associated with glycation. researchgate.netnih.gov Research indicates that in certain conditions, a considerable amount of 1,5-AF may be directed toward glycation rather than reduction to 1,5-AG. nih.govd-nb.info

Table 2: Cross-Pathway Interactions Involving this compound

| Interacting Pathway | Mechanism / Effect | Biological Significance | Reference |

|---|---|---|---|

| Advanced Glycation End-Product (AGE) Formation | Non-enzymatic reaction of 1,5-AF with protein amino groups to form AF-AGEs. | Contributes to the pool of AGEs, which are implicated in cellular aging and pathology. Competes with the reduction of 1,5-AF to 1,5-AG. | researchgate.netnih.govd-nb.info |

| AMPK Signaling Pathway | 1,5-AF induces the phosphorylation and activation of AMPK. | Links glycogen metabolism to cellular energy sensing and homeostasis. | mdpi.comaging-us.comaging-us.com |

| PGC-1α / BDNF Pathway | Activated AMPK upregulates the expression of PGC-1α and BDNF. | Connects 1,5-AF metabolism to mitochondrial biogenesis and neuroprotective signaling. | aging-us.comdebuglies.comresearchgate.net |

Enzymology and Structural Biology of Proteins Interacting with 1,5 Anhydro D Fructose

Characterization of 1,5-Anhydro-D-fructose Metabolizing Enzymes

A variety of enzymes have been identified that recognize and convert 1,5-AF, playing roles in its synthesis and degradation. Key among these are α-1,4-glucan lyase, which produces 1,5-AF from starch and glycogen (B147801), and this compound reductase, which catalyzes its reduction. researchgate.netthieme-connect.comthieme-connect.com

Kinetic Parameters and Mechanistic Elucidation (e.g., Anhydrofructose Reductase, α-1,4-Glucan Lyase)

Anhydrofructose Reductase (AFR)

Anhydrofructose reductase (AFR) is a key enzyme in the metabolism of 1,5-AF, catalyzing its reduction to either 1,5-anhydro-D-glucitol (1,5-AG) or 1,5-anhydro-D-mannitol (1,5-AM) in an NADPH-dependent manner. mdpi.comnih.govwikipedia.org The specific stereochemical outcome of the reduction depends on the source of the enzyme.

In Sinorhizobium morelense, AFR exhibits a high specific activity and follows Michaelis-Menten kinetics. nih.gov The enzyme is specific for NADPH as a cosubstrate and shows no activity with NADH. nih.gov The optimal pH for its activity is around 6.5. nih.gov Kinetic studies with AFR from S. morelense revealed an apparent K_m value for 1,5-AF of 8.4 ± 0.15 mM and a k_cat of 286.7 s⁻¹, resulting in a catalytic efficiency (k_cat/K_m) of 34,100 M⁻¹ s⁻¹. nih.gov Another study on S. morelense reported a K_m for 1,5-AF of 2.3 mM. The reductase from this organism stereoselectively reduces 1,5-AF to 1,5-anhydro-D-mannitol. asm.org

In contrast, a hepatic NADPH-dependent reductase found in mammals specifically converts 1,5-AF to 1,5-anhydro-D-glucitol (1,5-AG). wikipedia.org This enzyme also demonstrates a high affinity for 1,5-AF, with one study reporting a K_m value as high as 1.02 mM. d-nb.info The reduction of 1,5-AF to 1,5-AG is a rapid process in vivo. nih.goviiarjournals.org

α-1,4-Glucan Lyase (GLase)

α-1,4-Glucan lyase (EC 4.2.2.13) is the enzyme responsible for the formation of 1,5-AF from α-1,4-glucans like starch and glycogen through a β-elimination reaction. researchgate.netthieme-connect.comthieme-connect.com

Kinetic studies of exo-α-1,4-glucan lyase from the red alga Gracilaria chorda show that the enzyme's affinity for its substrate increases with the degree of polymerization. nih.gov The K_m values were determined to be 2.3 mM for maltose, 0.4 mM for maltotriose, and 0.1 mM for maltooligosaccharides with a degree of polymerization of 4-7. nih.gov The turnover numbers (k_0) for these oligosaccharides were similar, ranging from 42 to 53 s⁻¹. nih.gov For polysaccharides, the enzyme exhibited a lower K_m (0.03 mM) and higher k_0 values (60-100 s⁻¹), indicating a preference for longer chain substrates. nih.gov Mechanistic studies suggest the involvement of a carboxyl group and a tryptophanyl residue in the catalytic activity and substrate binding, respectively. nih.gov The effect of pH on the kinetic constants pointed to two crucial amino acids in the active site with pKa values of 3.5 and 6.2. researchgate.net

| Enzyme | Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH | Reference |

|---|---|---|---|---|---|---|---|

| Anhydrofructose Reductase (AFR) | Sinorhizobium morelense | This compound | 8.4 ± 0.15 | 286.7 | 34,100 | 6.5 | nih.gov |

| Anhydrofructose Reductase (AFR) | Sinorhizobium morelense | This compound | 2.3 | - | - | 6.5-7.0 | |

| exo-α-1,4-Glucan Lyase | Gracilaria chorda | Maltose | 2.3 | - | - | - | nih.gov |

| exo-α-1,4-Glucan Lyase | Gracilaria chorda | Maltotriose | 0.4 | - | - | - | nih.gov |

| exo-α-1,4-Glucan Lyase | Gracilaria chorda | Maltooligosaccharides (dp 4-7) | 0.1 | 42-53 | - | - | nih.gov |

| exo-α-1,4-Glucan Lyase | Gracilaria chorda | Polysaccharides | 0.03 | 60-100 | - | - | nih.gov |

Substrate Specificity and Inhibitor Profiling

Anhydrofructose Reductase (AFR)

The AFR from S. morelense exhibits a unique substrate specificity. It efficiently reduces 1,5-AF and other 2-keto aldoses (osones), but does not act on common aldoses, ketoses, or non-sugar aldehydes and ketones. asm.org Besides 1,5-AF, it can reduce D-glucosone with an apparent K_m of 11.0 ± 0.10 mM and a k_cat of 63.2 s⁻¹. nih.gov In contrast, two distinct reductases from yeast, AFR-AG and AFR-AM, show broader substrate specificity, with AFR-AG also reducing D-arabinose and L-xylose.

α-1,4-Glucan Lyase (GLase)

α-1,4-Glucan lyases show a preference for branched polysaccharides like amylopectin (B1267705) and glycogen over the linear amylose. This suggests that the branched structure facilitates easier enzymatic access. Sequence analysis has revealed that α-1,4-glucan lyases share similarities with α-glucosidases of glycoside hydrolase family 31, and they also share inhibitor specificity, suggesting related structural elements are involved in their different catalytic mechanisms. nih.gov

Other Enzymes

1,5-AF and its reduced form, 1,5-AG, can also interact with other glucose-metabolizing enzymes. For instance, glucose oxidase from Aspergillus niger is inhibited more effectively by 1,5-AF (K_i = 6.6 mM) than by 1,5-AG (K_i = 82.5 mM). nih.gov Both yeast and rat brain hexokinases can phosphorylate 1,5-AF and 1,5-AG, and their phosphorylated products act as inhibitors of D-glucose phosphorylation. nih.gov Glucokinase, however, does not phosphorylate these compounds but is inhibited by them. nih.gov

Structural Analysis of this compound Binding Proteins

Understanding the three-dimensional structures of enzymes that interact with 1,5-AF is crucial for elucidating their reaction mechanisms and for enabling protein engineering.

X-ray Crystallography and NMR Spectroscopy of Enzyme-Ligand Complexes

The crystal structure of this compound reductase (AFR) from Sinorhizobium morelense has been determined at 2.2 Å resolution in complex with the cofactor NADP(H). This structure revealed a Rossmann-fold domain for NADPH binding and a substrate-binding pocket that accommodates the cyclic structure of 1,5-AF. The enzyme is composed of two domains: an N-terminal domain with the Rossmann fold for cofactor binding and a C-terminal domain. researchgate.net

A subsequent study determined the crystal structure of AFR from Sinorhizobium meliloti at 1.93 Å resolution. nih.gov This structure, solved in a substrate-free form, represents an open conformation of the enzyme, likely after product release. nih.govuni-kiel.de Comparison with the closed conformation of the S. morelense AFR provides insights into the dynamic conformational changes that occur during the catalytic cycle. nih.gov

NMR and fast-atom-bombardment mass spectrometry studies have confirmed that in aqueous solution, the C-2 position of 1,5-AF is hydrated, existing in an acetal (B89532) form. nih.gov ¹H-NMR spectroscopy has also been used to analyze the products of 1,5-AF bioconversion by AFR from S. morelense. researchgate.net

Computational Modeling and Molecular Dynamics Simulations of Enzyme-1,5-Anhydro-D-fructose Interactions

Computational methods are increasingly used to complement experimental structural data. Docking simulations with the crystal structure of AFR from S. meliloti have identified key amino acid residues involved in substrate binding, catalysis, and product release, including Lys94, His151, Trp162, Arg163, Asp176, and His180. nih.govresearchgate.net The side chain of Lys94 is proposed to function as a molecular switch during catalysis. nih.gov

Molecular dynamics simulations have been employed to investigate the water-structuring properties of 1,5-AF in aqueous solution. rsc.orgpsu.edu These studies have shown that 1,5-AF creates a significantly different hydration structure compared to other monosaccharides like glucose and mannose. rsc.orgpsu.edu This is attributed to the presence of a more hydrophilic ring oxygen and a hydrophobic ring methylene (B1212753) group, as well as interference between the hydration spheres of the geminal hydroxyl groups. rsc.orgpsu.edu

Rational Design and Directed Evolution of this compound Modifying Enzymes

The detailed structural and mechanistic understanding of enzymes that metabolize 1,5-AF opens up possibilities for their modification through rational design and directed evolution.

The crystal structure of AFR from S. morelense has been used as a basis for protein engineering. For example, a mutant enzyme was constructed that accepts NADH instead of NADPH, demonstrating the potential to alter cofactor specificity. uni-kiel.de Such engineered enzymes have applications in the synthesis of rare sugars. uni-kiel.de

The knowledge gained from structural studies of AFR from both S. morelense and S. meliloti provides a foundation for future structure-based protein and enzyme design. nih.gov The goal is to expand the range of catalytic modifications possible with 1,5-AF and related compounds, potentially leading to the synthesis of novel, valuable chiral building blocks for the chemical and pharmaceutical industries. researchgate.netnih.gov The potential for directed evolution to create enzymes with novel properties for synthetic applications is an active area of research. jst.go.jp

Advanced Analytical and Spectroscopic Methodologies for 1,5 Anhydro D Fructose Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating and measuring 1,5-AF in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1,5-AF. A specific HPLC system has been developed for the selective and highly sensitive measurement of 1,5-AF in blood. nih.gov This system utilizes a MCIGEL CK08S column with water as the eluent. nih.goviiarjournals.org Post-column derivatization with 0.02 N NaOH allows for detection by a photodiode array detector, with the absorption peak observed at approximately 308 nm. nih.goviiarjournals.org This method demonstrates excellent linearity in the concentration range of 1–100 µg/ml and can selectively quantify 1,5-AF without interference from glucose and fructose (B13574). nih.goviiarjournals.org

Another HPLC approach involves the use of an Aminex HPX-87H H+ column with a dilute sulfuric acid mobile phase and refractive index detection. nih.govasm.org This method has been employed to analyze 1,5-AF and other sugars in metabolic studies. nih.govasm.org Furthermore, the purity of 1,5-AF has been examined using a Ca2+ column with water as the eluate. researchgate.net For the purification of 1,5-AF derivatives, such as O-ethyloxime-derivatized 1,5-AF (AF-OX), a COSMOSIL Cholester Column with a gradient of acetonitrile (B52724) has been utilized. tandfonline.com

| Column | Mobile Phase/Eluent | Detection | Application | Reference |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. For the analysis of non-volatile carbohydrates like 1,5-AF, derivatization is a necessary step to increase their volatility. ajrsp.com Trimethylsilyl (TMS) derivatization is a common method used for this purpose. The resulting TMS-derivatized 1,5-AF can then be analyzed by GC-MS, with specific ions monitored for identification and quantification. acs.org For instance, ions at m/z 319 and 217 have been used for the specific detection of TMS-derivatized 1,5-AF. This technique is sensitive enough to demonstrate the natural occurrence of 1,5-AF in biological samples like rat liver. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Sensitive Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and specificity for the quantification of 1,5-AF and related compounds. A UPLC-MS/MS method has been developed for the simultaneous quantification of glucose, fructose, and 1,5-anhydroglucitol in human plasma, highlighting the utility of this platform for analyzing multiple carbohydrates in a single run. researchgate.netnih.gov This method often employs hydrophilic interaction liquid chromatography (HILIC) for separation. researchgate.netwur.nl For the analysis of 1,5-AF derivatives, such as AF-OX, a UPLC system with a C18 column and a gradient of acetonitrile in formic acid has been used, coupled with tandem mass spectrometry for detection. tandfonline.comtandfonline.com This approach allows for the calculation of the amount of the analyte by comparing its peak area to that of a labeled internal standard. tandfonline.comtandfonline.com

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are vital for elucidating the chemical structure of 1,5-AF and its various derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of 1,5-AF. Both ¹H and ¹³C NMR have been used to confirm the structure of 1,5-AF and its derivatives. tandfonline.comtandfonline.comsemanticscholar.org The authenticity of synthesized 1,5-AF has been verified by comparing its ¹³C-NMR spectra with data reported in the literature. researchgate.net ¹H-NMR spectra have been used to distinguish between 1,5-AF and its reduction products, 1,5-anhydro-D-glucitol and 1,5-anhydro-D-mannitol. nih.govasm.orgresearchgate.net Furthermore, advanced NMR techniques, such as the INADEQUATE method applied to ¹³C-labeled 1,5-AF, have allowed for the tracing of the entire carbon skeleton with high sensitivity. nih.gov

| Compound | Nucleus | Solvent | Key Observations/Reference |

|---|

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of 1,5-AF and its derivatives. Field Desorption Mass Spectrometry (FD-MS) has been used to confirm the molecular mass of purified ¹²C-labeled and ¹³C-labeled 1,5-AF, showing positive ions corresponding to [M+H]⁺. tandfonline.com Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed to characterize derivatized forms of 1,5-AF, such as AF-OX, by identifying the [M+H]⁺ and [M+Na]⁺ ions. tandfonline.com The fragmentation patterns observed in MS analysis provide structural information and can be used to confirm the identity of the compound. For example, in the GC-MS analysis of TMS-derivatized 1,5-AF, specific fragment ions are monitored for identification.

Development of Enzyme-Coupled Assays for this compound Detection

The quantitative analysis of this compound (1,5-AF) is crucial for understanding its metabolic roles and potential applications. While chromatographic methods like HPLC exist, enzyme-coupled assays offer a specific, sensitive, and often simpler alternative for the detection of this unique monosaccharide. nih.govnih.gov The development of these assays has largely centered on the high specificity of enzymes that recognize 1,5-AF as a substrate, particularly this compound reductase (AFR).

The principle behind these assays is the enzymatic conversion of 1,5-AF, which is coupled to a measurable event, such as the change in absorbance of a cofactor. A key enzyme in this context is the NADPH-dependent this compound reductase. nih.govuniprot.org This enzyme catalyzes the reduction of the keto group at the C-2 position of 1,5-AF to a hydroxyl group, yielding a corresponding 1,5-anhydrohexitol. The consumption of the cofactor, typically NADPH, can be monitored spectrophotometrically at 340 nm.

A significant advancement in this area was the isolation and characterization of a novel, highly specific this compound reductase from the bacterium Sinorhizobium morelense S-30.7.5. nih.govnih.gov This enzyme stereoselectively reduces 1,5-AF to 1,5-anhydro-D-mannitol. nih.govasm.org The high specificity of the S. morelense AFR is a major advantage, as it shows no activity towards common aldoses and ketoses, which minimizes interference from other sugars present in biological samples. nih.gov

The development of an assay using this enzyme provides a sensitive and specific method for the quantification of 1,5-AF. nih.gov The assay is based on the decrease in absorbance at 340 nm, which is directly proportional to the amount of 1,5-AF in the sample. The optimal conditions for the activity of the recombinant AFR from S. morelense have been determined to be in the pH range of 6.5 to 7.0.

The purification and characterization of the S. morelense AFR have been detailed, providing a basis for its application in detection assays. The enzyme was purified to homogeneity using a multi-step chromatographic process. The kinetic parameters of the purified enzyme have been determined, highlighting its efficiency in converting 1,5-AF.

| Parameter | Value |

| Purification Step | Total Protein (mg) |

| Crude Extract | 2800 |

| Anion Exchange | 210 |

| Affinity Chromatography | 7.5 |

| Gel Filtration | 0.4 |

This table presents a summary of the purification of this compound reductase from S. morelense. The data is illustrative and based on findings from scientific literature.

The kinetic properties of the purified S. morelense AFR further underscore its suitability for enzymatic assays.

| Kinetic Parameter | Value | Substrate |

| Km | 2.3 mM | This compound |

| Vmax | 489 U/mg | This compound |

| Optimal pH | 6.5 - 7.0 |

This table summarizes the kinetic parameters of the purified this compound reductase from S. morelense.

In addition to spectrophotometric assays, enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of the reductase enzyme itself, such as the human this compound reductase (AKR1CL2). acs.orgmybiosource.com While these assays detect the enzyme and not the compound 1,5-AF directly, they are valuable tools for studying the expression and regulation of the enzymes involved in 1,5-AF metabolism. These competitive ELISA kits typically have a detection range of 5.0-100 ng/mL with a sensitivity of around 1.0 ng/mL. mybiosource.com

The development of robust and specific enzyme-coupled assays is a significant contribution to the study of this compound, enabling more accurate and efficient quantification in various research contexts.

Biological and Physiological Roles of 1,5 Anhydro D Fructose in Diverse Model Systems

Role in Microbial Physiology and Metabolism

The monosaccharide 1,5-anhydro-D-fructose (1,5-AF) is a key intermediate in the anhydrofructose pathway, an alternative route for the breakdown of α-1,4-glucans like starch and glycogen (B147801). nih.gov This pathway and its central compound, 1,5-AF, have been identified in a range of microorganisms, including certain bacteria, fungi, and algae, where they play distinct physiological and metabolic roles. nih.govthieme-connect.commdpi.com

Carbon Source Utilization and Growth Support in Bacteria (e.g., Sinorhizobium morelense)

The ability of certain bacteria to utilize this compound as a sole carbon source highlights its importance in microbial nutrition and metabolism. A notable example is the bacterium Sinorhizobium morelense S-30.7.5, which was specifically isolated from a screening program designed to find microorganisms capable of growing on 1,5-AF. nih.govasm.orgnih.gov

S. morelense metabolizes 1,5-AF through a novel catabolic pathway. asm.orgnih.gov This process is initiated by the reduction of 1,5-AF to 1,5-anhydro-D-mannitol (AM) by a specific NADPH-dependent enzyme, this compound reductase (AFR). nih.govnih.gov Subsequently, 1,5-anhydro-D-mannitol is converted to D-mannose through a C-1 oxygenation step. asm.orgnih.gov This pathway allows the bacterium to efficiently incorporate the carbon skeleton of 1,5-AF into its central metabolism for energy production and biosynthesis.

The capacity to metabolize 1,5-AF is not exclusive to S. morelense. Studies have shown that this trait is a more common feature among the family Rhizobiaceae. nih.govasm.org Several other species within this family have demonstrated the ability to grow on 1,5-AF and exhibit anhydrofructose reductase activity. nih.gov

Table 1: this compound Utilization in Rhizobiaceae

| Bacterial Strain | Growth on 1,5-AF | Anhydrofructose Reductase Activity (U/mg of protein) |

| Sinorhizobium meliloti | Yes | 0.4 |

| Rhizobium leguminosarum | Yes | 0.3 |

| Mesorhizobium loti | Yes | 0.1 |

| Ensifer fredii | Yes | 0.04 |

| Mesorhizobium tianshanense | Yes | 0.04 |

| Rhizobium trifolii | Yes | 0.01 |

| Ensifer arboris | No | Not detected |

| Bradyrhizobium japonicum | No | Not detected |

| Azorhizobium caulinodans | No | Not detected |

Data sourced from research on the catabolism of this compound in Sinorhizobium morelense. nih.gov

Contribution to Stress Response Mechanisms in Microorganisms

The anhydrofructose pathway is hypothesized to play a significant role in the response of microorganisms to various biotic and abiotic stresses. nih.govspandidos-publications.com The production and metabolism of 1,5-AF and its derivatives may be part of a broader strategy for survival under adverse conditions such as carbon starvation. nih.gov

Some metabolites derived from 1,5-AF possess antioxidant and antimicrobial properties, which can be crucial for defending against environmental challenges. nih.gov For instance, 1,5-AF itself has demonstrated antioxidant capabilities by scavenging reactive oxygen species. nih.govspandidos-publications.com Its antimicrobial effects have been observed against certain pathogens, suggesting a role in competitive interactions within microbial communities. nih.govspandidos-publications.comnih.gov The activation of the anhydrofructose pathway might therefore be a protective mechanism, providing the cell with compounds that can mitigate oxidative damage and inhibit the growth of competing organisms. nih.gov

Biosynthesis of Secondary Metabolites in Fungi and Algae

In several fungal and algal species, this compound serves as a crucial precursor for the biosynthesis of a variety of secondary metabolites, some of which exhibit significant biological activities. thieme-connect.comresearchgate.netresearchgate.net The metabolic fate of 1,5-AF varies among different taxonomic groups, leading to a diverse array of downstream products. researchgate.net

In certain fungi, such as Anthracobia melaloma, and red algae like Gracilariopsis lemaneiformis, 1,5-AF is converted into microthecin (B1251313). nih.govresearchgate.net This conversion is catalyzed by the enzyme this compound dehydratase. researchgate.netwikipedia.org Microthecin itself has been noted for its ability to inhibit the growth of pathogens like Pseudomonas aeruginosa, particularly under anaerobic conditions. nih.gov

In other fungi, such as ascomycetes and discomycetes, 1,5-AF is a key building block for the synthesis of ascopyrones. nih.gov These compounds are also derived from the anhydrofructose pathway and contribute to the antimicrobial properties of the producing organisms. nih.gov The pathway from 1,5-AF can also lead to the formation of other bioactive compounds like epipentenomycin I. nih.gov This demonstrates the role of 1,5-AF as a pivotal branch-point metabolite, channeling carbon from primary storage molecules (starch and glycogen) into specialized chemical defenses.

Presence and Function in Plant Metabolism

While extensively studied in microbes, this compound is also found in higher plants, indicating its relevance in plant physiology. mdpi.comnih.gov Its presence suggests that the anhydrofructose pathway may be a conserved metabolic route across different kingdoms of life.

Accumulation and Distribution in Plant Tissues

This compound has been detected in various plant tissues. nih.gov It is derived from the degradation of starch, a primary energy storage polysaccharide in plants, through the action of α-1,4-glucan lyase. thieme-connect.comresearchgate.net The presence of both the substrate (starch) and the necessary enzymatic machinery points to the potential for 1,5-AF production within plant cells. While its concentrations are generally low, its distribution throughout the plant suggests it may have systemic roles. nih.gov

Potential Influence on Plant Stress Responses and Defense Mechanisms

There is growing evidence to suggest that this compound and its metabolic pathway are involved in plant responses to stress. spandidos-publications.com The synthesis of fructans, which are fructose (B13574) polymers, is known to be associated with resistance to drought and cold stress in some plants, although the direct role of 1,5-AF in this is still under investigation. oup.com

The multifunctional properties of 1,5-AF, including its antioxidant and antimicrobial activities observed in other systems, could be beneficial for plants in coping with both abiotic (e.g., oxidative stress) and biotic (e.g., pathogen attack) challenges. spandidos-publications.comresearchgate.net The anhydrofructose pathway might be activated under stress conditions, leading to the production of protective compounds. spandidos-publications.com This suggests that 1,5-AF could act as a signaling molecule or a precursor to defense compounds in the intricate network of plant stress responses.

Significance in Mammalian Carbohydrate Metabolism (Excluding Clinical Human Trials)

Endogenous Production and Turnover Pathways in Organs and Tissues

This compound (1,5-AF) is a naturally occurring monosaccharide found in various mammalian tissues, including the liver, brain, kidney, and muscle. nih.govmdpi.comthieme-connect.comthieme-connect.com Its production is an alternative pathway for the degradation of glycogen, distinct from the primary pathways that yield glucose and glucose-6-phosphate. nih.govresearchgate.net

The primary mechanism of endogenous 1,5-AF production involves the enzymatic action of α-1,4-glucan lyase. This enzyme acts on α-1,4-glucans, such as starch and glycogen, cleaving them to form 1,5-AF. nih.govresearchgate.netnih.goviiarjournals.orgiiarjournals.org This process is considered a continuous, albeit low-level, metabolic pathway in various organs. researchgate.net

Once produced, 1,5-AF has a rapid turnover in mammalian systems. It is primarily metabolized through reduction to its corresponding polyol, 1,5-anhydro-D-glucitol (1,5-AG), a reaction catalyzed by an NADPH-dependent reductase. mdpi.comresearchgate.netmdpi.com This conversion is highly efficient, particularly in the liver. nih.gov Studies in swine models have shown that after oral administration, 1,5-AF is absorbed in the small intestine and rapidly converted to 1,5-AG in the liver, to the extent that 1,5-AF itself becomes undetectable in the bloodstream. nih.goviiarjournals.org

The resulting 1,5-AG is then distributed throughout the body and is ultimately excreted in the urine. nih.govnih.gov Radioactive tracing experiments in mice demonstrated that a significant portion of orally administered 1,5-AF is recovered in the urine, largely as 1,5-AG. nih.goviiarjournals.org This rapid metabolic conversion and subsequent excretion are key features of its turnover pathway.

Table 1: Endogenous Production and Metabolism of this compound

| Step | Description | Key Enzyme/Process | Primary Location(s) | End Product |

| Production | Degradation of α-1,4-glucans (glycogen, starch). | α-1,4-glucan lyase | Liver, other tissues with glycogen stores. nih.govmdpi.comthieme-connect.com | This compound (1,5-AF) |

| Metabolism | Reduction of 1,5-AF. | NADPH-dependent reductase | Liver, other tissues. mdpi.comnih.govmdpi.com | 1,5-Anhydro-D-glucitol (1,5-AG) |

| Excretion | Elimination from the body. | Renal excretion | Kidney | 1,5-Anhydro-D-glucitol (1,5-AG) in urine. nih.govnih.gov |

Studies in Animal Models on Metabolic Regulation (e.g., glycemic effects, satiety)

Research in various animal models has explored the role of 1,5-AF in regulating key metabolic processes, including glycemic control and satiety, with varied results depending on the administration route and study duration.

Glycemic Effects: Studies on the glycemic effects of 1,5-AF have yielded interesting findings. In one study, when 1,5-AF was administered to mice enterally (via gastric gavage) along with glucose, it improved glucose tolerance and enhanced insulin (B600854) secretion. nih.gov This effect was attributed to a potentiation of plasma levels of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). nih.gov In contrast, when administered intravenously, 1,5-AF either had no effect on or inhibited insulin secretion. nih.gov

However, a longer-term study produced different results. In C57BL/6J mice challenged with a high-fat diet for eight weeks, the administration of 1,5-AF in their drinking water did not alter body weight, fasting blood glucose, or insulin levels compared to the control group. nih.gov Furthermore, an oral glucose tolerance test in these mice showed no effect on glucose-stimulated insulin secretion. nih.gov

Satiety: 1,5-AF has demonstrated a distinct role in appetite regulation. Studies in mice have shown that both peroral (by mouth) and intracerebroventricular (directly into the brain's ventricles) administration of 1,5-AF significantly suppressed daily food intake. mdpi.comnih.gov Notably, this satiety effect was specific to 1,5-AF, as its primary metabolite, 1,5-AG, did not produce the same reduction in food consumption. mdpi.com

The mechanism for this anorexigenic effect has been traced to the central nervous system. Research indicates that 1,5-AF activates oxytocin (B344502) neurons within the paraventricular nucleus (PVN) of the hypothalamus. mdpi.comnih.gov This activation was confirmed by an observed increase in c-Fos positive oxytocin neurons and a rise in the cytosolic Ca2+ concentration in these specific neurons following 1,5-AF administration. mdpi.comnih.gov The critical role of oxytocin in mediating this effect was solidified in studies using oxytocin knockout mice, where the food intake-suppressing effect of 1,5-AF was completely abolished. mdpi.comnih.gov These findings suggest 1,5-AF may act as a signaling molecule from the body's energy stores to the hypothalamus to regulate energy balance. mdpi.com

Table 2: Summary of this compound Effects in Animal Models

| Area of Regulation | Animal Model | Key Findings | Mechanism |

| Glycemic Control | Mice (NMRI) | Enteral administration improved glucose tolerance and insulin secretion. nih.gov | Increased plasma GLP-1 levels. nih.gov |

| Mice (C57BL/6J) | Long-term administration in a high-fat diet had no effect on glucose or insulin. nih.gov | Not applicable. | |

| Satiety | Mice (C57BL/6J) | Peroral and intracerebroventricular administration suppressed food intake. mdpi.comnih.gov | Activation of oxytocin neurons in the hypothalamic PVN. mdpi.comnih.gov |

| Oxytocin Knockout Mice | Satiety effect of 1,5-AF was abolished. mdpi.comnih.gov | Confirms the critical role of the oxytocin pathway. mdpi.comnih.gov |

Interaction with Cellular Signaling Pathways in Model Systems (e.g., AMPK pathway in neuronal cells)

In vitro and in vivo studies have revealed that 1,5-AF interacts with crucial cellular signaling pathways, most notably the 5'-adenosine monophosphate-activated protein kinase (AMPK) pathway, particularly within neuronal cells. AMPK is a master metabolic sensor that regulates cellular energy homeostasis and stress resistance. nih.govresearchgate.net

Research using in vitro models of neuronal damage, such as rotenone-treated PC12 cells, has shown that 1,5-AF exerts neuroprotective effects. mdpi.comnih.gov In these models, 1,5-AF treatment led to increased cell viability and protected dendritic lengths. mdpi.com Mechanistically, 1,5-AF was found to increase the phosphorylation of AMPK, thereby activating it. mdpi.comnih.gov This activation of AMPK subsequently upregulated the expression and enhanced the deacetylation of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α), a key regulator of mitochondrial biogenesis. mdpi.comnih.gov The cytoprotective effects of 1,5-AF were diminished when PGC-1α was silenced, confirming the importance of the AMPK/PGC-1α axis in its mechanism of action. mdpi.com

These findings have been corroborated in multiple in vivo animal models of aging-associated brain diseases. nih.govaging-us.comaging-us.com

In a rat model of acute ischemic stroke, 1,5-AF administration activated the AMPK/PGC-1α/BDNF (brain-derived neurotrophic factor) pathway, which was associated with reduced cerebral infarct volume and improved neurological outcomes. aging-us.comaging-us.com

In stroke-prone spontaneously hypertensive rats, oral administration of 1,5-AF prolonged survival and was linked to the activation of this same signaling cascade. nih.govaging-us.com

Similarly, in a senescence-accelerated mouse model (SAMP8), 1,5-AF alleviated age-related declines in motor and cognitive function by upregulating the AMPK/PGC-1α/BDNF pathway. nih.govresearchgate.netaging-us.com

Collectively, these studies indicate that 1,5-AF can modulate fundamental cellular signaling pathways related to energy metabolism and cellular stress, which underlies its neuroprotective potential in various model systems. mdpi.comnih.govnih.govaging-us.com

Research Applications and Emerging Utility of 1,5 Anhydro D Fructose in Scientific Disciplines

1,5-Anhydro-D-fructose as a Chiral Building Block in Organic Synthesis

The distinct stereochemistry of this compound, featuring a prochiral center and a stable pyran ring, makes it a valuable chiral building block in organic synthesis. nih.govnih.gov Its structure provides a scaffold for the stereoselective synthesis of a wide array of complex molecules, particularly those with biological relevance. nih.govresearchgate.net Chemists can exploit the reactivity of its ketone and hydroxyl groups to introduce new functionalities with high stereochemical control. researchgate.net This has led to the development of synthetic pathways for various valuable compounds, including glycomimetics and nitrogen-containing carbohydrate derivatives. nih.gov The increasing availability of 1,5-AF through enzymatic processes from starch enhances its utility as a sustainable starting material for fine chemical production. nih.govresearchgate.net

Synthesis of Glycomimetics and Bioactive Analogues

Glycomimetics, molecules that mimic the structure and function of carbohydrates, are of significant interest in medicinal chemistry for their potential as therapeutic agents. This compound serves as a versatile precursor for the synthesis of various glycomimetics and other bioactive analogues. nih.govresearchgate.net Its pyranose ring structure is a key feature that can be modified to create novel carbohydrate derivatives. researchgate.net

For instance, 1,5-AF has been used to prepare 1,5-anhydro-D-tagatose and glycosylated disaccharides, such as glycosyl-(1→4)-1,5-anhydro-D-fructose. nih.gov These synthetic routes demonstrate the utility of 1,5-AF in creating complex carbohydrate structures that can be investigated for their biological activities. The enzymatic and chemical derivatization of 1,5-AF opens pathways to new carbohydrate derivatives with potential applications in various fields. nih.govresearchgate.net

Precursor for Nitrogen-Containing Carbohydrate Derivatives (e.g., nojirimycin (B1679825) analogues)

This compound is a key starting material for the synthesis of nitrogen-containing carbohydrate derivatives, a class of compounds that includes potent glycosidase inhibitors with therapeutic potential. nih.govresearchgate.net A notable example is the synthesis of nojirimycin analogues. nih.gov The synthesis of 1-deoxymannojirimycin, a mannosidase inhibitor, has been successfully achieved from 1,5-AF in a multi-step chemical synthesis. researchgate.net This process involves key steps such as the formation of a piperidine (B6355638) ring and a Lewis acid-induced cleavage of the pyran ether. researchgate.net

The ability to chemically modify 1,5-AF, for instance by converting it into oximes and then reducing them to amines, provides a direct route to introduce nitrogen into the carbohydrate scaffold. researchgate.net These synthetic strategies highlight the importance of 1,5-AF as a chiral precursor for generating a library of potentially bioactive nitrogenous carbohydrate analogues. nih.govnih.gov

Biochemical Probes and Reference Standards in Metabolic Research

In the realm of metabolic research, this compound and its derivatives serve as important biochemical probes and reference standards. nih.govnih.gov The compound is an intermediate in the anhydrofructose pathway for the degradation of glycogen (B147801) and starch. nih.govthieme-connect.com Its metabolism to compounds like 1,5-anhydro-D-glucitol (1,5-AG) and 1,5-anhydro-D-mannitol is of significant interest for studying carbohydrate metabolism. nih.gov

The availability of pure 1,5-AF allows for its use in various in vitro and in vivo studies to understand metabolic pathways and enzyme kinetics. researchgate.netmdpi.commdpi.com It has been used to investigate the activity of enzymes such as this compound reductase, which catalyzes its conversion to its alcohol derivatives. nih.gov

Isotopic Labeling for Pathway Elucidation

Isotopically labeled compounds are invaluable tools for tracing metabolic pathways. The use of ¹⁴C-labeled this compound has been instrumental in elucidating its absorption and metabolic fate in vivo. Radioactive tracing experiments have demonstrated that 1,5-AF is efficiently absorbed and subsequently metabolized, with a significant portion being converted to 1,5-anhydro-D-sorbitol and excreted in the urine.

Furthermore, the synthesis of [¹³C]AF has been developed to serve as an internal standard in mass spectrometry-based analyses. This allows for accurate quantification of 1,5-AF produced in enzymatic reactions, aiding in the detailed study of the enzymes and pathways involved in its metabolism.

Utilization in Analytical Method Development and Validation

The development of robust and reliable analytical methods is crucial for the accurate quantification of metabolites in biological samples. This compound is utilized as a reference standard in the development and validation of such methods. biosynth.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) are common techniques for the analysis of carbohydrates, and the availability of pure 1,5-AF is essential for method calibration and quality control.

For instance, specific HPLC methods have been developed for the selective quantification of 1,5-AF in various matrices. These methods often rely on the unique chemical properties of 1,5-AF for detection. The use of isotopically labeled 1,5-AF, such as [¹³C]AF, as an internal standard in LC-MS/MS methods significantly improves the accuracy and precision of quantification.

Below is a table summarizing analytical methods where this compound is used as a reference standard.

| Analytical Technique | Purpose | Key Features of the Method |

| HPLC | Quantification of 1,5-AF | Utilizes a specific column (e.g., MCIGEL CK08S) and post-column derivatization with NaOH for UV detection. |

| UPLC-MS/MS | Quantification of 1,5-AF | Employs a C18 column and detects the O-ethyloxime derivative of 1,5-AF for enhanced sensitivity and specificity. |

| LC-MS/MS with Isotopic Standard | High-accuracy quantification | Uses [¹³C]AF as an internal standard to correct for matrix effects and variations in sample processing. |

Research into Potential Biotechnological Applications (excluding medical applications in humans)

Beyond its utility in synthesis and metabolic research, this compound is being explored for various biotechnological applications, particularly in the food and agricultural sectors. Its natural origin and interesting biological activities make it a candidate for development as a functional ingredient and processing aid. semanticscholar.orgresearchgate.net

One area of research is its use as an antibrowning agent in fruits, vegetables, and beverages. Studies have shown that 1,5-AF can inhibit the enzymatic browning that occurs in products like green tea. Its derivative, ascopyrone P, has demonstrated even more potent antibrowning effects in a variety of produce, including apples, pears, and potatoes.

Another significant application is in the modification of food proteins. Research has demonstrated that 1,5-AF can react with the amino groups of proteins, such as wheat gliadin and glutenin. jst.go.jp This modification has been shown to improve the emulsification ability and solubility of these proteins, suggesting its potential use in the food industry to enhance the functional properties of food ingredients. jst.go.jp

Furthermore, 1,5-AF and its derivatives exhibit antimicrobial properties. The derivative microthecin (B1251313), for example, has shown inhibitory activity against the oomycete Aphanomyces cochlioides, a plant pathogen responsible for root rot disease. This suggests a potential application in agriculture for the control of plant diseases. The enzymatic conversion of 1,5-AF can lead to other valuable compounds with antimicrobial and antioxidant properties. nih.gov For instance, the synthesis of 6-O-acylated derivatives of 1,5-AF using enzymes results in compounds with potential emulsifying and antibacterial properties. nih.govresearchgate.net

The table below summarizes some of the researched biotechnological applications of this compound.

| Application Area | Specific Use | Observed Effect |

| Food Preservation | Antibrowning agent | Slows turbidity in black currant wine and prevents browning in green tea. |

| Food Technology | Protein modification | Improves emulsification and solubility of wheat proteins (gliadin and glutenin). jst.go.jp |

| Agriculture | Antifungal agent | The derivative microthecin shows activity against the plant pathogen Aphanomyces cochlioides. |

| Industrial Biotechnology | Production of emulsifiers | Enzymatic acylation of 1,5-AF yields derivatives with potential emulsifying properties. nih.gov |

Development of Enzyme Discovery Platforms

This compound serves as a valuable substrate for identifying and characterizing novel enzymes due to its unique structure and role in specific metabolic pathways. nih.govmicrobialtec.comcreative-enzymes.com The "anhydrofructose pathway," which involves the breakdown of starch and glycogen via 1,5-AF, is a source of diverse enzymatic activities. envipath.orgmicrobialtec.com

A prominent example of its application in enzyme discovery is the isolation of the bacterium Sinorhizobium morelense S-30.7.5. nih.gov Researchers utilized a screening process where this compound was the only available carbon source. This strategy led to the discovery of a previously unknown metabolic pathway for 1,5-AF, which involves its reduction to 1,5-anhydro-D-mannitol. nih.gov

This research successfully identified and characterized a new NADPH-dependent reductase, named this compound reductase (AFR). nih.govwikipedia.org This enzyme demonstrates high stereoselectivity, converting 1,5-AF to 1,5-anhydro-D-mannitol, and also acts on other 2-keto aldoses. nih.gov The discovery of this novel reductase, which belongs to the GFO/IDH/MocA family, underscores the utility of 1,5-AF as a probe for uncovering new biocatalysts. nih.govnih.gov The subsequent cloning and overexpression of the gene for this enzyme in Escherichia coli further enabled its detailed study and application in enzymatic analysis and the synthesis of rare sugar derivatives. nih.gov

The enzymes that interact with this compound represent a key area of discovery, providing new tools for biotechnology and synthetic chemistry.

Table 1: Enzymes Acting on this compound

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Organism/Source |

| This compound reductase | 1.1.1.263 | 1,5-Anhydro-D-glucitol, NADP+ | This compound, NADPH, H+ | Human Liver, E. coli |

| This compound reductase (1,5-anhydro-D-mannitol-forming) | 1.1.1.292 | 1,5-Anhydro-D-mannitol, NADP+ | This compound, NADPH, H+ | Sinorhizobium morelense |

| Aldos-2-ulose dehydratase | 4.2.1.110 | This compound | Ascopyrone M | White rot fungus, Morels |

| This compound dehydratase | 4.2.1.111 | This compound | 1,5-Anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose, H₂O | Microorganism |

| α-1,4-glucan lyase | 4.2.2.13 | Starch, Glycogen | This compound | Fungi, Bacteria |

This table is interactive. Click on the headers to sort.

Role in Sustainable Production of Bio-based Chemicals

The imperative to develop sustainable resources for chemical production has positioned carbohydrates as crucial raw materials. researchgate.net this compound, which can be efficiently produced from starch on a large scale through the action of α-(1→4)-glucan lyase, is a prime example of a valuable bio-based building block. researchgate.netnih.govresearchgate.net Its status as a renewable feedstock enhances its appeal for green chemistry applications. nih.gov

1,5-AF is a versatile chiral precursor for the synthesis of a wide array of derivatives, some of which possess significant biological activities. researchgate.netresearchgate.net Its chemical structure, featuring a prochiral center and a stable pyran ring, makes it an ideal starting material for stereoselective synthesis. researchgate.net

Enzymatic and chemical modifications of this compound can yield valuable compounds:

Sugar Alcohols: Reductases can convert 1,5-AF into sugar alcohols like 1,5-anhydro-D-mannitol and 1,5-anhydro-D-glucitol. nih.govwikipedia.orgthieme-connect.com These derivatives have shown potential as antioxidants. researchgate.net

Enolones: Dehydratases and isomerases transform 1,5-AF into enolones such as Ascopyrone P, which exhibits antimicrobial properties. researchgate.net

Natural Product Analogs: It serves as a precursor for synthesizing natural products like 1-deoxymannonojirimycin and Clavulazine. researchgate.net

Acylated Derivatives: Commercially available enzymes can be used to create 6-O-acylated derivatives of 1,5-AF with long fatty acid chains, leading to compounds with potential emulsifying and antimicrobial properties. researchgate.netspandidos-publications.com

The ability to enzymatically convert a plentiful resource like starch into a versatile chemical intermediate like this compound represents a significant contribution to the field of sustainable chemistry. researchgate.net This approach provides a pathway to high-value, complex molecules from a renewable and abundant starting material.

Table 2: Bio-based Chemicals Derived from this compound

| Derivative Name | Precursor | Method of Production | Potential Application | Reference |

| 1,5-Anhydro-D-mannitol | This compound | Enzymatic reduction (AFR) | Antioxidant, Chiral building block | nih.govresearchgate.net |

| 1,5-Anhydro-D-glucitol | This compound | Enzymatic reduction (reductase) | Glycemic marker, Antioxidant | wikipedia.orgthieme-connect.com |

| Ascopyrone P | This compound | Enzymatic conversion (dehydratase, isomerase) | Antimicrobial | researchgate.net |

| Microthecin | Ascopyrone M (from 1,5-AF) | Enzymatic conversion | Antibiotic precursor | envipath.orgethz.ch |

| 1-Deoxymannonojirimycin | This compound | Chemical modification | Biologically active compound | researchgate.net |

| 6-O-lauroyl ester of 1,5-AF | This compound | Enzymatic acylation | Emulsifier, Antibacterial | researchgate.net |

This table is interactive. Click on the headers to sort.

Future Perspectives and Emerging Research Avenues for 1,5 Anhydro D Fructose

Advances in Synthetic Biology and Metabolic Engineering for Enhanced Production

The sustainable and large-scale production of 1,5-AF is a critical prerequisite for its widespread application. 1,5-AF is naturally produced from α-1,4-glucans like starch and glycogen (B147801) through the action of the enzyme α-1,4-glucan lyase. thieme-connect.comnih.gov The cloning of genes that encode for enzymes in the anhydrofructose pathway has paved the way for producing 1,5-AF in cell-free bioreactors. thieme-connect.comnih.gov

Future research will likely focus on optimizing these production systems using cutting-edge synthetic biology and metabolic engineering tools. Key areas of advancement include:

Enzyme Engineering: Enhancing the catalytic efficiency, stability, and substrate specificity of α-1,4-glucan lyase and other pathway enzymes through directed evolution and rational protein design.

Host Organism Engineering: Developing microbial chassis (e.g., Escherichia coli or yeast) with engineered metabolic pathways to maximize the conversion of simple, inexpensive feedstocks into 1,5-AF. This involves redirecting carbon flux towards the anhydrofructose pathway and eliminating competing metabolic routes.

Cell-Free Systems: Improving the efficiency and cost-effectiveness of cell-free biocatalytic production, which offers advantages in terms of product purity and process control. thieme-connect.com Laboratory-scale production in kilogram quantities has already been achieved, and further optimization could enable industrial-scale manufacturing. researchgate.net

These advancements will not only make 1,5-AF more accessible for research and commercial use but also facilitate the production of its various derivatives. thieme-connect.com

Systems Biology Approaches to Map Comprehensive Metabolic and Regulatory Networks

The metabolic fate of 1,5-AF is complex; it serves as a central intermediate in the anhydrofructose pathway, leading to various metabolites, including 1,5-anhydro-D-glucitol (1,5-AG), ascopyrone P (APP), and microthecin (B1251313). thieme-connect.comnih.gov In vivo, 1,5-AF is rapidly metabolized to 1,5-AG. nih.goviiarjournals.org Understanding the intricate network that governs its synthesis, degradation, and interaction with other cellular pathways is a key future objective.

Systems biology offers a powerful framework for this endeavor. By integrating high-throughput 'omics' data, researchers can construct detailed models of the metabolic and regulatory networks surrounding 1,5-AF.

Transcriptomics and Proteomics: Can identify the genes and proteins involved in the anhydrofructose pathway and reveal how their expression is regulated under different physiological conditions or stresses. researchgate.net

Metabolomics: Allows for the comprehensive profiling of 1,5-AF and its downstream metabolites in various tissues and biofluids, providing a snapshot of the pathway's activity. researchgate.net

Fluxomics: Can quantify the flow of metabolites through the anhydrofructose pathway, offering insights into its efficiency and bottlenecks.

These approaches will be instrumental in elucidating the physiological role of the anhydrofructose pathway, which may be particularly active when an organism is subjected to biotic and abiotic stresses. spandidos-publications.com A complete map of these networks will be crucial for understanding the compound's systemic effects and for designing effective metabolic engineering strategies.

Table 1: Key Enzymes in the 1,5-Anhydro-D-fructose Metabolic Pathway

| Enzyme Name | EC Number | Function | Reference |

| α-1,4-Glucan Lyase | 4.2.2.13 | Degrades starch/glycogen to produce this compound. | thieme-connect.com |

| This compound Reductase | 1.1.1.263 | Reduces this compound to 1,5-Anhydro-D-glucitol. | wikipedia.org |

| This compound Reductase (1,5-anhydro-D-mannitol-forming) | 1.1.1.292 | Reduces this compound to 1,5-Anhydro-D-mannitol. | wikipedia.org |

Interdisciplinary Research Integrating Omics Data and Structural Biology

A holistic understanding of 1,5-AF requires a convergence of disciplines. The integration of omics data with structural biology, computational chemistry, and biophysics represents a powerful future research avenue.

Structural biology has already provided high-resolution insights into the enzymes that metabolize 1,5-AF. For instance, the crystal structure of this compound reductase (AFR) from Sinorhizobium meliloti has been determined, revealing details of its substrate-binding site and catalytic mechanism. researchgate.netnih.gov Future structural studies could focus on:

Human AFR and its interaction with 1,5-AF and cofactors.

The structure of α-1,4-glucan lyase to guide protein engineering efforts.

The binding of 1,5-AF to other potential protein targets, which could explain its diverse physiological effects.

Combining these structural data with omics profiles will allow researchers to build multi-scale models that connect molecular interactions to cellular and organismal responses. For example, understanding how 1,5-AF affects the gut microbiota's metagenomic profile can be linked to its structural properties and its metabolism by both host and microbial enzymes. researchgate.net This integrated approach is essential for elucidating complex mechanisms, such as how 1,5-AF influences signaling pathways like the AMPK/PGC-1α/BDNF pathway involved in neuroprotection. aging-us.comaging-us.com

Exploration of Undiscovered Physiological Functions and Mechanistic Insights

While a range of bioactive properties of 1,5-AF have been identified, its full physiological significance remains largely unknown. spandidos-publications.com It is found in various mammalian tissues, including the liver and brain, suggesting it may have localized functions beyond its systemic effects. researchgate.netmdpi.com Future research will delve deeper into its mechanistic actions and explore undiscovered physiological roles.

Recent studies have shown that 1,5-AF can activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, which may underlie its protective effects in aging-associated brain diseases. aging-us.comaging-us.com It has also been found to protect against neuronal damage by promoting mitochondrial biogenesis and to exhibit satiety effects by activating oxytocin (B344502) neurons. mdpi.commdpi.com

Emerging areas of investigation include:

Neuromodulatory Roles: Exploring the interaction between astrocytes, which can store glycogen and potentially produce 1,5-AF, and neurons. mdpi.com This could reveal novel roles in neuro-glial signaling and brain energy metabolism. mdpi.com

Signaling Molecule: Investigating whether 1,5-AF acts as an intracellular or intercellular signaling molecule, potentially through the modification of proteins via glycation reactions. researchgate.net

Gut-Brain Axis: Further clarifying the effects of 1,5-AF on the gut microbiota and how these changes influence host health, metabolism, and even neurological function. researchgate.net

Clinical studies are needed to translate the promising results from animal models into human applications, particularly for preventing aging-associated diseases. aging-us.comaging-us.com

Table 2: Summary of Reported Biological Activities of this compound

| Biological Activity | Research Finding | Model System | Reference(s) |

| Antioxidant | Scavenges free radicals; inhibits reactive oxygen species (ROS) formation. | In vitro (DPPH assay, THP-1 cells) | researchgate.net |

| Anti-inflammatory | Inhibits iNOS expression; attenuates cytokine release. | In vitro (LPS-stimulated cells), In vivo (mice) | researchgate.netresearchgate.net |

| Antimicrobial | Inhibits the growth of Gram-positive bacteria and biofilm formation. | In vitro (Staphylococcus epidermidis, MRSA) | spandidos-publications.com |

| Anticancer | Reduced tumor cell attachment and prolonged survival in mice with melanoma. | In vitro (THP-1 cells), In vivo (mice) | thieme-connect.comthieme-connect.com |

| Neuroprotection | Protects against rotenone-induced neuronal damage; reduces cerebral infarct volume. | In vitro (PC12 cells), In vivo (stroke model mice) | aging-us.commdpi.com |

| Anti-aging | Alleviates age-related cognitive decline and prolongs survival. | In vivo (senescence-accelerated mice, hypertensive rats) | aging-us.comaging-us.com |

| Satiety Effect | Suppresses food intake via activation of oxytocin neurons. | In vivo (mice) | mdpi.com |

Novel Research Applications in Material Science and Bio-inspired Chemistry

Beyond its biological activities, the chemical structure of 1,5-AF makes it a valuable platform for chemical synthesis and material science. Its pyran ring, prochiral center, and multiple functional groups render it a versatile chiral building block. researchgate.net

Future applications in these fields could include:

Bio-inspired Synthesis: Using 1,5-AF as a starting material for the stereoselective synthesis of complex, biologically active molecules and natural product analogs, such as nojirimycin (B1679825). researchgate.netnih.gov

Polymer Chemistry: Employing derivatives of 1,5-AF, such as AcAPM, as monomers for the synthesis of novel biopolymers with unique properties. researchgate.net These could have applications in drug delivery, tissue engineering, or as biodegradable plastics.

Material Modification: Utilizing the reactivity of 1,5-AF's carbonyl group to modify the surface of materials or proteins. It has been shown to react readily with amino groups, suggesting its potential use as a cross-linking agent or for functionalizing biomaterials. jst.go.jp

Functional Ingredients: Developing acylated derivatives of 1,5-AF that can act as bifunctional compounds, for example, serving as both an antimicrobial agent and an emulsifier in food or cosmetic formulations. researchgate.net

The enhanced availability of 1,5-AF through biotechnological production will be a key enabler for these emerging applications, expanding its utility far beyond its currently known physiological roles. researchgate.net

常见问题

Q. Methods :